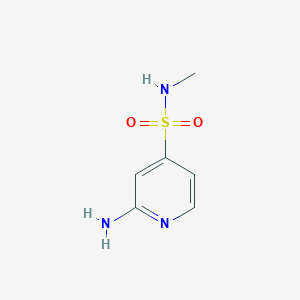

2-amino-N-methylpyridine-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-amino-N-methylpyridine-4-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-9-6(7)4-5/h2-4,8H,1H3,(H2,7,9) |

InChI Key |

HTOJDXQJCVTUKY-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Methylpyridine 4 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-amino-N-methylpyridine-4-sulfonamide, two primary disconnections are strategically considered.

Figure 1: Retrosynthetic Analysis of this compound

S-N Bond Disconnection : The most direct approach involves disconnecting the bond between the sulfur atom and the nitrogen of the methylamino group. This leads to two key precursors: a pyridine (B92270) ring bearing a sulfonyl halide group at the 4-position, such as 2-aminopyridine-4-sulfonyl chloride , and methylamine (B109427) . This is the most common and convergent strategy for sulfonamide synthesis. rsc.org

C-S Bond Disconnection : A second strategic cut is the carbon-sulfur bond between the pyridine ring and the sulfonyl group. This approach leads to a functionalized aminopyridine derivative, such as 2-amino-4-chloropyridine (B16104) , which can then be coupled with a suitable sulfur dioxide surrogate or undergo sulfonation to build the sulfonamide moiety.

This analysis suggests that the synthesis hinges on the effective formation of the sulfonamide bond and the preparation of a suitably functionalized 2-aminopyridine (B139424) intermediate.

Foundational Approaches for Sulfonamide Bond Formation

The construction of the S-N bond is the pivotal step in synthesizing sulfonamides. Several methodologies have been developed, ranging from classical condensation reactions to modern catalytic coupling processes.

The reaction between a sulfonyl chloride and an amine is the most traditional and widely employed method for preparing sulfonamides. rsc.orgnih.gov This reaction typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride (HCl).

The synthesis of this compound via this route would involve reacting 2-aminopyridine-4-sulfonyl chloride with methylamine. A base, such as pyridine or triethylamine, is generally required to neutralize the HCl byproduct. researchgate.net The reaction can also be performed with N-silylated amines, such as N-(trimethylsilyl)methylamine, which drives the reaction forward by forming a stable trimethylsilyl (B98337) chloride byproduct. nih.gov

Table 1: Comparison of Sulfonyl Halide-Amine Condensation Methods

| Method | Reagents | Base/Conditions | Advantages | Disadvantages |

| Classical | Sulfonyl Chloride, Amine | Pyridine, Triethylamine | High yields, well-established | Requires stoichiometric base, generates salt waste |

| Silylamine | Sulfonyl Chloride, N-Silylamine | Often solvent-free, reflux | No external base needed, clean reaction | Silylamines can be moisture-sensitive |

| Aqueous | Sulfonyl Chloride, Amine | NaOH (dynamic pH control) | Environmentally benign, simple workup | Not suitable for all substrates |

Modern synthetic chemistry has introduced catalytic methods for S-N bond formation that offer alternatives to the classical sulfonyl chloride route. These often provide greater functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Coupling : One-pot procedures have been developed that utilize palladium catalysts to couple aryl halides (or triflates) with a sulfur dioxide source, such as DABSO (the adduct of DABCO and SO₂), followed by in-situ reaction with an amine in the presence of an oxidant like bleach (NaOCl). organic-chemistry.org This would allow for the synthesis of the target sulfonamide directly from a precursor like 2-amino-4-iodopyridine.

Metal-Free Approaches : A one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can lead to sulfonamides through sequential C-S and S-N coupling without a metal catalyst. researchgate.net

These methods represent advanced strategies that can circumvent the need to isolate potentially unstable sulfonyl chloride intermediates. thieme-connect.com

Increasing environmental awareness has driven the development of more sustainable synthetic methods.

Aqueous Media : Sulfonamide synthesis can be performed efficiently in water. rsc.org By using dynamic pH control with an aqueous base like sodium hydroxide (B78521), the reaction between an arylsulfonyl chloride and an amine can proceed in high yield using equimolar amounts of reactants, eliminating the need for organic bases and simplifying product isolation to simple filtration after acidification. rsc.org

Mechanochemical Approaches : Mechanosynthesis, which involves reactions in the solid state induced by mechanical force (ball milling), offers a solvent-free route to sulfonamides. rsc.org A one-pot, two-step mechanochemical process can be used, starting from disulfides which are oxidized and chlorinated in-situ using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), followed by amination. This approach is cost-effective and environmentally friendly. rsc.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is critically dependent on the availability of a functionalized 2-aminopyridine core. The primary challenge is the introduction of a sulfur-based functional group at the 4-position of the 2-aminopyridine ring.

The key intermediate for the most direct synthetic route is 2-aminopyridine-4-sulfonyl chloride or its precursor, 2-aminopyridine-4-sulfonic acid . nih.gov An alternative strategy involves starting with a pre-functionalized pyridine, such as 2-amino-4-chloropyridine , and subsequently introducing the sulfonyl group.

Synthesis of 2-Amino-4-chloropyridine : This compound is a versatile intermediate. An efficient large-scale synthesis has been developed starting from picolinic acid hydrochloride. tandfonline.com The process involves chlorination with thionyl chloride to yield methyl 4-chloropicolinate, followed by reaction with hydrazine, diazotization with sodium nitrite (B80452), and a subsequent Curtius rearrangement to afford 2-amino-4-chloropyridine in good yield. tandfonline.comchemicalbook.com This chloro-derivative can then be used in palladium-catalyzed sulfonation reactions.

Synthesis of 2-Amino-4-methylpyridine (B118599) : While not a direct precursor to the 4-sulfonamide, methods for its synthesis illustrate strategies for functionalizing the pyridine ring. nih.gov One patented method starts from ethyl 2-(4-methylfuran) formate, which undergoes ring expansion, chlorination, and dechlorination to produce the target compound, avoiding common byproducts. google.com Direct sulfonation of 2-amino-4-methylpyridine would be challenging due to the directing effects of the substituents and the harsh conditions typically required.

Table 2: Overview of Precursor Synthesis Strategies

| Precursor | Starting Material | Key Steps | Reference |

| 2-Amino-4-chloropyridine | Picolinic acid hydrochloride | Chlorination, Hydrazinolysis, Curtius Rearrangement | tandfonline.comsemanticscholar.org |

| 2-Amino-4-methylpyridine | Ethyl 2-(4-methylfuran) formate | Ring expansion, Hydroxyl chlorination, Dechlorination | google.com |

| 2-Aminopyridine-4-sulfonic acid | 2-Aminopyridine | Direct sulfonation (e.g., with oleum) | (General Method) |

The conversion of 2-aminopyridine-4-sulfonic acid to the corresponding sulfonyl chloride can be achieved using standard reagents like thionyl chloride or phosphorus pentachloride, providing the final precursor needed for condensation with methylamine.

Preparation of Substituted Sulfonyl Chlorides

Substituted sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides and related compounds. Their preparation can be accomplished through several synthetic routes, primarily involving the chlorination of sulfonic acids or the oxidative chlorination of various sulfur-containing precursors. The choice of method often depends on the stability of the starting material and the desired substitution pattern on the resulting sulfonyl chloride.

One of the most traditional and widely used methods is the reaction of sulfonic acids or their salts with chlorinating agents. A variety of reagents can be employed for this transformation, including phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). nih.govmdpi.com More contemporary and milder methods have also been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) has been utilized as an effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides under neutral conditions. nih.gov Another novel approach employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a cost-effective and efficient chlorinating agent under solvent-free conditions, offering high yields and short reaction times. researchgate.netresearchgate.net

Oxidative chlorination provides an alternative pathway, starting from compounds with sulfur in a lower oxidation state, such as thiols, disulfides, or their derivatives. nih.gov This transformation can be achieved using various oxidizing systems. A combination of N-chlorosuccinimide (NCS) with tetrabutylammonium (B224687) chloride and water allows for the in situ preparation of sulfonyl chlorides from thiols. researchgate.net Other effective systems include the use of hydrogen peroxide in conjunction with thionyl chloride or zirconium tetrachloride, which facilitates the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides under mild conditions. researchgate.net A clean and environmentally friendly method involves the bleach-mediated oxidative chlorination of S-alkyl isothiourea salts. tandfonline.com

Furthermore, direct chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H) is a common industrial method for producing aryl sulfonyl chlorides. sciencepublishinggroup.comtandfonline.com This reaction is an electrophilic aromatic substitution where the regioselectivity is governed by the existing substituents on the aromatic ring. To suppress the formation of sulfone byproducts, inhibitors such as sulfamic acid may be added as catalysts. tandfonline.com

A summary of common methods for the preparation of sulfonyl chlorides is presented in the table below.

| Starting Material | Reagent(s) | Key Features | Reference(s) |

|---|---|---|---|

| Sulfonic Acids / Salts | PCl₅, POCl₃, SOCl₂/DMF | Classical, widely used methods. | nih.govmdpi.com |

| Sulfonic Acids | 2,4,6-trichloro-1,3,5-triazine (TCT) | Mild, neutral conditions. | nih.gov |

| Sulfonic Acids | TAPC | Solvent-free, high efficiency, cost-effective. | researchgate.netresearchgate.net |

| Thiols, Disulfides, Thioacetates | Aqueous Chlorine (Cl₂) | Typical oxidative chlorination; hazardous reagent. | nih.govresearchgate.net |

| S-Alkyl Isothiourea Salts | Bleach (e.g., NaClO) | Environmentally friendly, high yields. | tandfonline.com |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ or H₂O₂ / SOCl₂ | Mild conditions, short reaction times. | researchgate.net |

| Aromatic Compounds | Chlorosulfonic Acid (ClSO₃H) | Direct electrophilic substitution for aryl sulfonyl chlorides. | sciencepublishinggroup.comtandfonline.com |

| Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS) | Mild conversion from stable precursors. | ijsr.net |

Derivatization and Chemical Modification Strategies for this compound

The structure of this compound features multiple reactive sites, including the 2-amino group, the sulfonamide nitrogen, and the pyridine ring itself. These sites allow for a variety of derivatization and chemical modification strategies to be employed, leading to the synthesis of a diverse library of analogues.

N-Alkylation and N-Aralkylation Reactions

N-alkylation and N-aralkylation of this compound present a challenge in regioselectivity due to the presence of three nitrogen atoms: the pyridine ring nitrogen, the exocyclic 2-amino nitrogen, and the sulfonamide nitrogen. The outcome of the alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent.

Generally, the exocyclic 2-amino group is the most nucleophilic site and is preferentially alkylated. Direct N-alkylation of aminopyridines with alkyl halides can be inefficient and may lead to mixtures of products, including quaternization of the pyridine nitrogen. researchgate.net More effective methods for the monoalkylation of the amino group include reductive amination using aldehydes or the use of carboxylic acids in the presence of a reducing agent like sodium borohydride. researchgate.net Palladium-catalyzed N-alkylation of 2-aminopyridine with benzyl (B1604629) alcohols, employing a "borrowing hydrogen" strategy, has been shown to be highly selective for the amino group, with no alkylation of the pyridine nitrogen detected. researchgate.net

The sulfonamide nitrogen in this compound is a secondary amide and is generally less nucleophilic than the primary 2-amino group, especially due to the strong electron-withdrawing effect of the sulfonyl group. However, N-alkylation of sulfonamides is a well-established transformation. Common methods include reaction with alkyl halides in the presence of a base. researchgate.net More advanced catalytic systems, often employing transition metals like iron, iridium, or manganese, facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is an environmentally benign approach that produces water as the only byproduct. mdpi.comresearchgate.nettandfonline.com

Alkylation of the pyridine ring nitrogen is also possible, leading to the formation of a pyridinium (B92312) salt. This reaction typically occurs with reactive alkylating agents, and the propensity for this pathway can be influenced by the steric and electronic environment of the ring. researchgate.net For this compound, the primary site of alkylation is expected to be the 2-amino group under most conditions, followed by the sulfonamide nitrogen, with pyridine N-alkylation being less favored unless specific conditions are employed to promote it.

| Reaction Type | Potential Site | Reagents & Conditions | Expected Outcome | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | 2-Amino Group | Alkyl halides, base; Reductive amination (aldehydes, NaBH₄); Alcohols, transition metal catalyst (Pd, Ru) | Generally the preferred site for mono-alkylation. | researchgate.netresearchgate.net |

| N-Alkylation | Sulfonamide Nitrogen | Alkyl halides, strong base; Alcohols, transition metal catalyst (Fe, Ir, Mn) | Possible, but generally less favored than the 2-amino group. Requires specific conditions. | mdpi.comresearchgate.nettandfonline.com |

| N-Alkylation | Pyridine Nitrogen | Reactive alkylating agents (e.g., MeI, alkyl triflates) | Formation of a pyridinium salt; less common under standard alkylation conditions for the amino group. | researchgate.net |

| N-Aralkylation | 2-Amino Group | Benzylic alcohols, Pd catalyst ("borrowing hydrogen") | Selective N-aralkylation of the exocyclic amine. | researchgate.net |

Acylation and Other Amide Formation Reactions

Acylation reactions provide a route to further functionalize the this compound core, typically targeting the nucleophilic nitrogen centers. As with alkylation, regioselectivity is a key consideration. The 2-amino group is significantly more nucleophilic than the N-methylsulfonamide nitrogen. Therefore, acylation with reagents such as acyl chlorides or anhydrides is expected to occur selectively at the 2-amino position to form a new amide linkage.

Standard amide coupling protocols often face challenges with weakly nucleophilic amines like 2-aminopyridines, resulting in variable yields. researchgate.net However, a variety of coupling reagents such as DCC, EDC, HATU, and BOP have been developed to facilitate these transformations. nih.gov An alternative strategy involves the in situ formation of acyl fluorides, which has proven effective for coupling with electron-deficient amines at elevated temperatures. sciencepublishinggroup.com One study reported that using 2-aminopyridine-N-oxides as substrates for dehydrative amide couplings can lead to high and reproducible yields of N-(pyridin-2-yl)amides. researchgate.net

Acylation of the sulfonamide nitrogen is also feasible, though it requires specific conditions. Metal triflates, such as Cu(OTf)₂, can catalyze the acylation of sulfonamides using either carboxylic anhydrides or acyl chlorides. researchgate.net Another effective method utilizes N-acylbenzotriazoles in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. mdpi.compvpcollegepatoda.org This method is particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare. mdpi.compvpcollegepatoda.org Given the structure of this compound, acylation would predominantly yield the 2-acylamino derivative. To achieve acylation on the sulfonamide nitrogen, protection of the more reactive 2-amino group would likely be necessary.

Electrophilic and Nucleophilic Substitutions on the Pyridine and Sulfonamide Moieties

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being strongly influenced by the existing substituents.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (EAS) reactions challenging and requiring harsh conditions. tandfonline.comresearchgate.net The nitrogen heteroatom deactivates the ring towards electrophilic attack. When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. pvpcollegepatoda.orgnih.gov However, the 2-amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (i.e., the 3- and 5-positions). Conversely, the 4-sulfonamide group is a deactivating, meta-directing group. The combined effect of these two substituents would strongly favor electrophilic attack at the 3- and 5-positions of the pyridine ring. A common strategy to achieve regiospecific substitution is through ortho-lithiation, where a directing group (like a pivaloylamino group) facilitates deprotonation at an adjacent position, followed by quenching with an electrophile. nih.govresearchgate.net

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen. ijsr.netresearchgate.net For SₙAr to occur, a good leaving group (e.g., a halide) is typically required at one of these positions. In the case of this compound, there are no inherent leaving groups on the ring. However, the 2-amino group itself could potentially be displaced by another nucleophile under specific catalytic conditions, for example, using a ruthenium(II) catalyst to form a transient η⁶-pyridine complex that activates the C-N bond for cleavage. mdpi.comresearchgate.net The Chichibabin reaction is a classic example where pyridine reacts directly with a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group, usually at the 2-position, with the loss of hydride. nih.gov

Reactions at the sulfonamide moiety itself, other than N-alkylation or N-acylation, are less common. The S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions. Additionally, primary sulfonamides can be converted into highly versatile sulfonyl chlorides using activating reagents like pyrylium (B1242799) salts, enabling subsequent reactions with a variety of nucleophiles.

Coordination Chemistry and Metal Complexation of this compound

The molecular structure of this compound contains multiple potential donor atoms, making it an interesting ligand for the formation of metal complexes. The primary coordination sites are the pyridine ring nitrogen, the exocyclic 2-amino nitrogen, and the oxygen atoms of the sulfonamide group. The specific coordination mode depends on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

2-Aminopyridine and its derivatives are well-known ligands in coordination chemistry. pvpcollegepatoda.org They can act as monodentate ligands, typically coordinating through the more sterically accessible and Lewis basic pyridine nitrogen atom. pvpcollegepatoda.orgresearchgate.net Bidentate coordination, forming a chelate ring involving both the pyridine nitrogen and the exocyclic amino nitrogen, is also a common binding mode. pvpcollegepatoda.org In some cases, 2-aminopyridine can also act as a bridging ligand, connecting two metal centers. mdpi.com

Sulfonamides are also known to coordinate with metal ions. researchgate.net Coordination can occur through the nitrogen atom of the sulfonamide group (often after deprotonation) or through one or both of the sulfonyl oxygen atoms. nih.gov The combination of the aminopyridine and sulfonamide moieties in one molecule creates a multidentate ligand with several potential chelation modes.

For this compound, several coordination behaviors can be envisioned:

Monodentate Coordination: The ligand could bind to a metal center through the pyridine nitrogen, which is a common mode for aminopyridine-type ligands. pvpcollegepatoda.org

Bidentate N,N'-Chelation: The ligand could form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the 2-amino nitrogen. This is a frequently observed mode for 2-aminopyridine derivatives.

Bridging Coordination: The ligand could bridge two metal centers, for instance, using the pyridine nitrogen to coordinate to one metal and the sulfonamide oxygen or nitrogen to another.

Tridentate Coordination: It is conceivable that the ligand could act as a tridentate ligand, involving the pyridine nitrogen, the amino nitrogen, and a sulfonamide oxygen atom, although this might be sterically demanding.

Studies on related heterocyclic sulfonamides have shown that they form stable complexes with a variety of transition metals, including Fe(II), Cu(II), Zn(II), and Co(II). nih.govresearchgate.net Spectroscopic evidence, such as shifts in the IR absorption bands for the S=O and C=N stretching vibrations upon complexation, can help elucidate the coordination mode. sciencepublishinggroup.comresearchgate.net The formation of these metal complexes can significantly alter the biological and pharmacological properties of the parent sulfonamide ligand. researchgate.nettandfonline.com

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for spectroscopic data, it has been determined that there is insufficient publicly available information to generate a scientifically accurate and detailed article on the chemical compound “this compound” as per the specific outline provided.

The instructions required a thorough analysis based on advanced spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy:

Fourier Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

While searches were conducted for each of these analytical methods, the resulting data was either for structurally related but distinct compounds (such as 2-amino-4-methylpyridine) or did not provide the specific, in-depth spectral details necessary to fulfill the requirements of the requested article. The strict adherence to the provided outline and the focus solely on "this compound" precludes the use of data from analogous compounds.

Therefore, to ensure the scientific accuracy and integrity of the content, the generation of the article cannot proceed without the specific experimental data for the target compound.

Advanced Spectroscopic and Structural Elucidation of 2 Amino N Methylpyridine 4 Sulfonamide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For a molecule such as 2-amino-N-methylpyridine-4-sulfonamide, various ionization methods can be employed, each providing unique insights into its chemical makeup.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This process is highly valuable for structural elucidation as the fragmentation patterns are often reproducible and characteristic of the molecule's structure.

For this compound, the molecular ion (M⁺) peak would be expected, confirming the compound's molecular weight. Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the S-C (aromatic) bond. The fragmentation of the pyridine (B92270) ring itself is also anticipated. Common fragmentation patterns for related aromatic sulfonamides often show a loss of SO₂. The presence of the amino and N-methyl groups would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃).

Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 186 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 122 | [M - SO₂]⁺ |

| 107 | [M - SO₂ - CH₃]⁺ |

| 92 | [C₅H₄N(NH₂)]⁺ (Aminopyridine cation) |

| 78 | [C₅H₄N]⁺ (Pyridine cation) |

Note: This table is predictive and based on the fragmentation of analogous compounds.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This method is particularly useful for confirming the molecular weight of polar compounds like this compound. In positive ion mode, the basic nitrogen atoms of the pyridine ring and the amino group are readily protonated.

When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ ion can be performed to induce fragmentation. A common fragmentation pathway for protonated sulfonamides in ESI-MS/MS is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.net The cleavage of the sulfonamide bond is also a prevalent fragmentation route.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₆H₉N₃O₂S), HRMS would be able to confirm its exact molecular formula by measuring the mass of the molecular ion to a high degree of precision (typically within 5 ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₆H₉N₃O₂S | 187.04155 |

| [M+H]⁺ | C₆H₁₀N₃O₂S | 188.04883 |

Note: These values are calculated based on the elemental composition.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental for understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction (SCXRD) provides the precise atomic coordinates of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, an SCXRD analysis would reveal the conformation of the molecule and how the molecules pack together in the crystal lattice.

The crystal packing of sulfonamides is often dominated by hydrogen bonding. In this case, the amino group and the sulfonamide N-H can act as hydrogen bond donors, while the sulfonyl oxygens and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions lead to the formation of supramolecular structures, such as dimers, chains, or sheets. The study of related pyridine sulfonamides has shown that N-H···O and N-H···N hydrogen bonds are key interactions in their crystal packing. chemcd.comchemcd.com

Table 3: Anticipated Crystallographic Parameters for a Derivative, 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.252(2) |

| b (Å) | 10.535(2) |

| c (Å) | 19.923(4) |

| β (°) | 99.17(3) |

| Volume (ų) | 1709.4(7) |

Source: Data for a structurally related compound, 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate. soton.ac.uk It is presented here to illustrate typical crystallographic data.

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and to assess the bulk purity of a sample. The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal structure.

Furthermore, PXRD is the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a pharmaceutical compound can have different physical properties, including solubility and stability. Studies on other sulfonamides have revealed that they frequently exhibit polymorphism. nih.govtcichemicals.com Therefore, PXRD would be essential in identifying and characterizing any potential polymorphs of this compound. The comparison of an experimental PXRD pattern with one simulated from SCXRD data can confirm the phase purity of a bulk sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption pattern provides valuable insights into the molecule's chromophores and the extent of its conjugated system.

The structure of this compound incorporates the 2-aminopyridine (B139424) moiety, which acts as the primary chromophore. The pyridine ring is an aromatic, heterocyclic system with delocalized π-electrons. The presence of the amino group (-NH₂) at the C2 position and the sulfonamide group (-SO₂NHCH₃) at the C4 position modifies the electronic properties of the pyridine ring through resonance and inductive effects.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π→π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the aromatic pyridine ring. These transitions are typically of high intensity (large molar absorptivity, ε). The substitution on the pyridine ring, particularly the electron-donating amino group, influences the energy of these transitions and can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine.

n→π* (n to pi star) transitions: These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) is promoted to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions. The nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the sulfonamide group, possess lone pairs of electrons, making n→π* transitions possible.

The conjugation between the electron-donating amino group and the pyridine ring significantly affects the electronic distribution and the energy levels of the molecular orbitals. This interaction is key to understanding the compound's electronic behavior and is readily studied by analyzing the position (λmax) and intensity (ε) of the absorption bands in its UV-Vis spectrum. Solvent polarity can also influence the spectrum; polar solvents may cause shifts in the absorption maxima of both n→π* and π→π* transitions, providing further information about the nature of the excited state.

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a pure sample of this compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimental results are compared against the theoretically calculated values derived from the molecular formula.

The molecular formula for this compound is C₆H₉N₃O₂S . Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 187.22 g/mol .

The expected percentages for each element are presented in the data table below. These theoretical values serve as a benchmark for experimental findings obtained through combustion analysis, a standard method for CHNS determination. wikipedia.orgresearchgate.net In practice, a deviation of ±0.4% from the theoretical value is generally considered acceptable to confirm the compound's identity and purity. wikipedia.org

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 38.49 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.44 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.12 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.09 |

Computational Chemistry and Theoretical Studies of 2 Amino N Methylpyridine 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's structure, vibrational properties, and electronic nature. These calculations are performed by solving the Schrödinger equation, often using approximations like DFT, to determine the molecule's energy and wavefunction.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on its potential energy surface (PES). pjbmb.org.pk For a flexible molecule like 2-amino-N-methylpyridine-4-sulfonamide, which has several rotatable single bonds (e.g., C-S, S-N, and N-C), multiple stable conformations may exist.

Conformational analysis, often performed through PES scans, systematically rotates specific dihedral angles to map out the energy landscape and identify all low-energy conformers and the transition states that separate them. researchgate.net This analysis is crucial as the biological or chemical activity of a molecule can be highly dependent on its preferred shape. pjbmb.org.pk For this compound, key rotations would be around the pyridine-sulfonamide (C4-S) bond and the sulfonamide-N-methyl (S-N) bond. The results of such a scan would reveal the most energetically favorable spatial orientation of the pyridine (B92270) ring relative to the sulfonamide group.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C3-C4-S-N) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | 180° | 0.00 | Most Stable |

| 2 | 60° | +2.5 | Less Stable |

| 3 | -60° | +2.5 | Less Stable |

| 4 | 0° | +5.0 | Least Stable |

Note: This table contains hypothetical data to illustrate the typical output of a conformational analysis.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the identified structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov These calculated spectra can be compared with experimental results to validate the computational model. researchgate.net

The vibrational modes of this compound can be assigned to specific functional groups. Key vibrations would include the asymmetric and symmetric stretching of the sulfonyl (SO2) group, N-H stretching of the amino group and the N-methylsulfonamide moiety, C-H stretching from the methyl group and pyridine ring, and various bending and ring deformation modes. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 |

| N-H Stretch | N-methylsulfonamide (-NHCH₃) | ~3350 |

| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2980-2870 |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | ~1350 |

| S=O Symmetric Stretch | Sulfonyl (-SO₂) | ~1160 |

| Pyridine Ring Stretch | C=C, C=N | 1600-1450 |

Note: Wavenumbers are approximate and based on typical values for these functional groups found in related molecules. researchgate.netnih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's nucleophilicity. youtube.comlibretexts.org The LUMO is the lowest energy orbital capable of accepting electrons, and its energy relates to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO is likely concentrated on the electron-withdrawing sulfonamide group and the pyridine ring. nih.gov

Table 3: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High stability, moderate reactivity |

Note: This table contains hypothetical data based on typical values for similar organic molecules.

Electronic Structure and Charge Distribution Analysis

Understanding how electrons are distributed within a molecule is key to predicting its interactions and reactive behavior. Techniques like MEP mapping and NBO analysis provide detailed insights into the electronic landscape.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. mdpi.com It is used to identify regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyridine ring and the amino group. These are the primary sites for interacting with electrophiles or forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino (-NH₂) and N-methylsulfonamide (-NH-) groups, making them potential sites for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intramolecular charge transfer (ICT) interactions. uni-muenchen.de It examines the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). scirp.org

Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 (Amino) | π* (C2-N7, C3-C4) | ~35.5 | π-conjugation (Resonance) |

| LP(1) O5 | σ* (S-N6) | ~5.8 | Hyperconjugation |

| LP(1) O6 | σ* (S-N6) | ~6.1 | Hyperconjugation |

| LP(1) N7 (Pyridine) | σ* (C2-N1, C3-C4) | ~12.3 | Hyperconjugation |

Note: This table presents hypothetical but chemically plausible data to illustrate NBO analysis results. Atom numbering is illustrative.

Intermolecular Interaction Studies in the Solid State and Solution

The arrangement of molecules in a crystal lattice and their interactions in solution are governed by a complex network of non-covalent forces. Computational methods allow for the detailed analysis and quantification of these interactions, which are fundamental to the compound's physical properties and its behavior in biological systems.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in chemical systems. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified. researchgate.net Spikes in the resulting plot at low-density regions indicate specific interactions:

Strong attractive interactions (e.g., hydrogen bonds) are typically found at negative values of sign(λ₂)ρ.

Weak van der Waals interactions appear at values close to zero.

Strong repulsive interactions (e.g., steric clashes) are found at positive values. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) provides another rigorous method for analyzing chemical bonding and non-covalent interactions. researchgate.net This theory defines atoms and bonds based on the topology of the electron density. The analysis focuses on identifying bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a combination of low ρ and a positive ∇²ρ at a BCP is characteristic of non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net These analyses can be used to quantify the strength and nature of interactions stabilizing crystal structures. researchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is constructed around a molecule, partitioning the crystal space so that the electron density at any point on the surface is equally contributed by the molecule inside and the molecules outside. The surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other significant interactions. mdpi.comnih.gov

For example, in studies of related aminopyridine salts, Hirshfeld analysis has revealed the dominant role of O···H/H···O, H···H, and N···H/H···N contacts in stabilizing the crystal structures. nih.govnih.gov

Table 1: Example Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for Structurally Related Aminopyridine Compounds

| Contact Type | Compound A: 2-amino-3-hydroxypyridinium salt nih.gov | Compound B: 2-amino-4-methoxy-6-methylpyrimidinium salt nih.gov | Compound C: 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov |

| O···H/H···O | 43.1% | 20.9% | - |

| H···H | 24.2% | 44.2% | 46.1% |

| C···H/H···C | - | 19.6% | 17.4% |

| N···H/H···N | 10.0% | 8.1% | 20.4% |

| C···O/O···C | - | 3.0% | - |

| C···C | - | 2.9% | 6.9% |

| N···C/C···N | - | - | 3.8% |

| N···N | - | - | 2.7% |

| S···H/H···S | - | - | 0.6% |

Computational Mechanistic Predictions for Synthetic Pathways

Computational chemistry can be employed to predict the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of sulfonamides, these predictions can help optimize reaction conditions and understand pathway feasibility. General synthetic routes for sulfonamides often involve reacting an amino group with a sulfonyl chloride derivative. mdpi.com

For a molecule like this compound, a plausible synthetic pathway could involve the chlorosulfonation of 2-aminopyridine followed by amination with methylamine (B109427). Computational models, typically using Density Functional Theory (DFT), can be used to:

Calculate the energies of reactants, intermediates, transition states, and products.

Determine the activation energy for each step, identifying the rate-determining step.

Visualize the geometry of transition states to understand the steric and electronic factors influencing the reaction.

Molecular Modeling for Ligand-Target Recognition (focus on binding modes, not efficacy)

Molecular modeling, particularly molecular docking, is a key computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov The goal is to identify the preferred binding orientation and conformation of the ligand within the active site of the target, which is crucial for understanding its potential biological activity. nih.gov

The process involves:

Preparation of Structures: Obtaining or predicting the 3D structures of both the ligand and the target protein.

Docking Simulation: Using a scoring algorithm to systematically sample different positions and orientations of the ligand within the target's binding site.

Analysis of Binding Modes: Evaluating the resulting poses based on the scoring function, which estimates the binding affinity. The analysis focuses on the specific intermolecular interactions between the ligand and the protein's amino acid residues.

For this compound, a docking study would aim to identify key interactions, such as:

Hydrogen bonds between the sulfonamide group's oxygen and nitrogen atoms or the amino group and polar residues in the binding site.

Hydrophobic interactions involving the pyridine ring and nonpolar residues.

π-π stacking between the aromatic pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar sulfonamide derivatives have used molecular docking to elucidate their binding modes with targets like carbonic anhydrase or enzymes implicated in diabetes and Alzheimer's disease, revealing the critical interactions that stabilize the ligand-protein complex. nih.gov

Mechanistic Investigations of Chemical Reactivity and Tautomerism of 2 Amino N Methylpyridine 4 Sulfonamide

Detailed Reaction Pathway Elucidation in Synthesis

The synthesis of 2-amino-N-methylpyridine-4-sulfonamide typically proceeds via the reaction of a pyridine (B92270) sulfonyl chloride derivative with methylamine (B109427). A common route involves the initial preparation of 2-aminopyridine-4-sulfonyl chloride, which then undergoes nucleophilic attack by methylamine to form the final sulfonamide product. The elucidation of this reaction pathway involves understanding the kinetics, probing the mechanism with isotopic tracers, and identifying any transient species formed during the reaction.

Rate = k[R-SO₂Cl][R'-NH₂]

The rate constant, k, is influenced by several factors including the electrophilicity of the sulfur atom in the sulfonyl chloride, the nucleophilicity of the amine, the solvent, and the temperature. For the synthesis of the title compound, the reaction would be between 2-aminopyridine-4-sulfonyl chloride and methylamine. The presence of the electron-donating amino group on the pyridine ring may slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted pyridine-4-sulfonyl chloride. Conversely, methylamine is a potent, unhindered nucleophile. Studies on the alkylation of other pyridine derivatives have determined reaction rate constants under various conditions, which provides a basis for estimating the kinetic behavior of this system. nih.gov

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound This table is illustrative and based on typical values for similar reactions, as specific experimental data for this compound is not available.

| Parameter | Expected Value/Behavior | Influencing Factors |

| Reaction Order | First order in each reactant (second order overall) | Concentration of reactants |

| Rate Constant (k) | Moderate to high | Solvent polarity, temperature, catalyst (e.g., base) |

| Activation Energy (Ea) | Moderate | Strength of S-Cl bond, nucleophilicity of methylamine |

Isotopic labeling is a powerful tool for probing reaction mechanisms. In the synthesis of this compound, several labeling strategies could be employed to confirm the proposed pathway and transition state structure.

Nitrogen-15 Labeling : Using ¹⁵N-labeled methylamine (¹⁵NH₂CH₃) would allow for the tracking of the nitrogen atom throughout the reaction. This can confirm that the nitrogen in the final sulfonamide product originates exclusively from the methylamine nucleophile. Such strategies are crucial in drug development for creating internal standards for bioanalytical mass spectrometry. chemrxiv.org

Deuterium (B1214612) Labeling (Kinetic Isotope Effect) : The kinetic isotope effect (KIE) can be measured by comparing the reaction rate of normal methylamine with that of its deuterated analogue (CD₃NH₂). In the sulfonylation reaction, the N-H bond of the amine is broken in a subsequent deprotonation step after the initial nucleophilic attack. If this proton transfer is part of the rate-determining step, a primary KIE (kH/kD > 1) would be observed. However, for most sulfonamide formations, the initial nucleophilic attack is rate-limiting, and a significant primary KIE is not expected. A small secondary KIE might be observed. Studies on the sulfonylation of benzene (B151609) have explored the use of deuterium to probe the mechanism. osti.gov The use of deuterated solvents can also probe the involvement of the solvent in proton transfer steps. chemrxiv.org

Late-stage isotopic labeling strategies developed for other primary sulfonamides, which often involve a degradation-reconstruction pathway through a sulfinate intermediate, provide a validated methodology for introducing isotopes like ¹⁸O and ¹⁵N into the sulfonamide core itself. chemrxiv.orgchemrxiv.org

The reaction between a sulfonyl chloride and an amine is generally proposed to proceed through a short-lived, high-energy intermediate or transition state. The mechanism can be either a one-step concerted process or a two-step addition-elimination process.

In the two-step pathway, the nucleophilic attack of methylamine on the electrophilic sulfur atom of 2-aminopyridine-4-sulfonyl chloride would lead to a trigonal bipyramidal intermediate. This intermediate is typically unstable and rapidly eliminates a chloride ion to form a protonated sulfonamide, which is then deprotonated to yield the final product.

Plausible Reaction Intermediate:

Structure: A pentacoordinate sulfur species [2-aminopyridin-4-yl-S(O)₂(Cl)(NH₂CH₃)]⁻

Characterization: Due to their transient nature, such intermediates are rarely isolated. Their existence is often inferred from kinetic data and computational modeling. In some related systems, spectroscopic methods under specific conditions (e.g., low temperature) might be used to detect them. For N-alkylation reactions on related pyridine systems, paramagnetic intermediates have been detected using EPR spectroscopy, suggesting single electron-transfer (SET) processes could be involved under certain conditions. nih.gov

In multicomponent synthesis reactions used to create similar pyridine sulfonamides, intermediates such as Knoevenagel adducts and enamines have been proposed before the final cyclization and aromatization steps. rsc.org

Studies on Tautomeric Equilibria and Isomerism

This compound is a structurally complex molecule capable of existing in multiple tautomeric forms. The two primary sites for tautomerism are the 2-aminopyridine (B139424) ring system (amino-imino tautomerism) and the N-methylsulfonamide group (amido-imido tautomerism).

The sulfonamide linkage (-SO₂-NH-) is analogous to an amide linkage and can exhibit a similar tautomerism, known as amido-imido tautomerism. The "amido" form is the standard sulfonamide structure, while the "imido" form is a sulfonylimine (or sulfonimidic acid) structure, arising from a proton shift from the nitrogen to one of the sulfonyl oxygens.

Amido form: 2-amino-N-methylpyridine-4-S(O)₂-NH(CH₃)

Imido form: 2-amino-N-methylpyridine-4-S(O)(OH)=N(CH₃)

Computational studies using density functional theory (DFT) on other N-heterocyclic arenesulfonamides have shown that the energy difference between these two tautomers is generally small, often less than 6 kcal/mol in the gas phase. rsc.org In most cases, the amido (sulfonamide) tautomer is favored. rsc.orgnih.gov However, the relative stability is highly sensitive to the molecular environment and substitution pattern. Theoretical calculations on 1,2,4-triazine-containing sulfonamides showed a distinct predominance of the sulfonamide form, but the participation of the sulfonimide form increased with solvent polarity. nih.gov

For this compound, the equilibrium would also involve the amino-imino tautomerism of the pyridine ring. Computational studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino form is significantly more stable (by over 13 kcal/mol) than the corresponding imino tautomer in the gas phase, suggesting the aminopyridine moiety will predominantly exist in the amino form. nih.govnih.gov

Table 2: Calculated Relative Stabilities of Sulfonamide Tautomers in Analogous Systems Data is based on DFT calculations for N-heterocyclic arenesulfonamides and serves as a model for the behavior of this compound.

| Tautomeric Form | Gas Phase ΔE (kcal/mol) | Predicted Stability in Polar Solvent | Reference |

| Sulfonamide (Amido) | 0 (Reference) | Less favored | rsc.orgnih.gov |

| Sulfonimide (Imido) | +1 to +6 | More favored | rsc.orgnih.gov |

The equilibrium between the amido and imido tautomers is significantly influenced by the surrounding medium (solvent) and temperature.

Solvent Effects: The sulfonimide (imido) tautomer is generally more polar than the sulfonamide (amido) tautomer due to the presence of the hydroxyl group and the formal double bond. Consequently, polar solvents are expected to preferentially solvate and stabilize the imido form, shifting the tautomeric equilibrium towards it. rsc.org DFT studies have confirmed this trend, showing that while the sulfonamide form is favored in the gas phase, the preference can shift towards the sulfonimide tautomer as solvent polarity increases. rsc.orgnih.gov This stabilization is driven by favorable dipole-dipole interactions and hydrogen bonding between the solvent and the imido tautomer. researchgate.net

Temperature Effects: The influence of temperature on the tautomeric equilibrium is governed by the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process. While direct thermodynamic studies on the tautomerism of this specific molecule are unavailable, studies on the binding of sulfonamides to enzymes show that equilibrium constants are temperature-dependent. nih.gov In these binding studies, an increase in temperature leads to an increase in the dissociation constant, largely due to a faster rate of dissociation. nih.gov For a tautomeric equilibrium, if the reaction is endothermic (ΔH > 0), an increase in temperature will shift the equilibrium towards the higher-energy tautomer, according to Le Chatelier's principle. Given that the imido form is generally calculated to be of slightly higher energy in the gas phase, an increase in temperature could potentially increase its population, although the effect may be modest.

Chemical Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a critical functional group that dictates much of the molecule's chemical behavior. Its reactivity is characterized by the interplay between the nitrogen and sulfur atoms and their electronic environment.

The nitrogen atom within the N-methylsulfonamide group of this compound is generally considered to be a weak nucleophile. This reduced nucleophilicity is a direct consequence of the potent electron-withdrawing effect of the adjacent sulfonyl (-SO₂) group. The sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom, thereby decreasing their availability to attack electrophilic centers.

However, the reactivity of the sulfonamide nitrogen can be significantly enhanced through deprotonation. The hydrogen atom attached to the nitrogen in a sulfonamide is weakly acidic. libretexts.org Treatment with a strong base, such as an organolithium reagent or a metal hydride, can abstract this proton to form a highly nucleophilic sulfonamidate anion. This anion can then readily participate in various nucleophilic substitution reactions.

Table 1: Predicted Nucleophilic Reactivity of Sulfonamide Nitrogen

| Condition | Form of Sulfonamide | Nucleophilicity | Potential Reactions |

| Neutral | R-SO₂NH-CH₃ | Very Low / Negligible | No significant reaction with most electrophiles. |

| Basic (strong base) | [R-SO₂N-CH₃]⁻ (Anion) | High | Alkylation, Arylation, Acylation. |

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is governed by the combined directing effects of the 2-amino and 4-sulfonamide substituents.

The 2-amino group (-NH₂) is a powerful activating substituent due to its ability to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. Conversely, the N-methylsulfonamide group (-SO₂NHCH₃) is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta positions (positions 3 and 5 relative to its own position).

In this specific molecule, both groups reinforce the directing of electrophiles to the C3 and C5 positions. The potent activating nature of the amino group is expected to overcome the deactivating effect of the sulfonamide, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. The primary sites for electrophilic substitution are therefore predicted to be positions 3 and 5. The precise outcome would depend on the specific electrophile and reaction conditions, with potential steric hindrance from the sulfonamide group possibly influencing the regioselectivity between the C3 and C5 sites.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Ring Position | Effect of 2-Amino Group (-NH₂) | Effect of 4-Sulfonamide (-SO₂NHCH₃) | Combined Effect | Predicted Reactivity |

| C3 | Activating (ortho) | Deactivating (meta) | Activated | Likely site of substitution |

| C5 | Activating (para) | Deactivating (meta) | Activated | Likely site of substitution |

| C6 | Weakly affected (ortho) | Weakly affected (ortho) | Deactivated | Unlikely site of substitution |

Aromatic sulfonamides are known for their high chemical stability. The sulfur-nitrogen (S-N) bond is robust and resistant to cleavage. Hydrolysis, which involves the breaking of this bond, typically requires forcing conditions such as high temperatures in conjunction with strongly acidic or alkaline media. nih.gov

Under neutral environmental conditions, this compound is expected to be hydrolytically stable with a long half-life. nih.gov

Acidic Conditions (e.g., pH < 4): In a strongly acidic medium, hydrolysis can be facilitated. The mechanism likely involves protonation of a nitrogen atom (on the pyridine ring, the amino group, or the sulfonamide itself), which would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. However, the process is still generally slow for most sulfonamides. nih.gov

Neutral Conditions (e.g., pH 7): The compound is predicted to be highly stable against hydrolysis. Studies on numerous sulfonamides show they are hydrolytically stable at neutral pH under typical environmental temperatures. nih.gov

Alkaline Conditions (e.g., pH > 9): In a basic solution, hydrolysis can occur via the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient sulfur atom of the sulfonamide group. While many sulfonamides remain stable at pH 9.0, degradation can be induced under more strongly alkaline conditions, though the reaction rate is typically slow. nih.govrsc.org

Table 3: Predicted Hydrolytic Stability of this compound

| pH Condition | Temperature | Expected Rate of Hydrolysis | Predicted Half-Life (t½) |

| Strong Acid (pH < 4) | 25°C | Very Slow to Slow | Months to Years |

| Neutral (pH ≈ 7) | 25°C | Negligible | > 1 Year |

| Mild Base (pH ≈ 9) | 25°C | Negligible | > 1 Year |

| Strong Base (pH > 12) | Elevated | Slow to Moderate | Days to Months |

Structure Activity Relationship Sar Studies of 2 Amino N Methylpyridine 4 Sulfonamide and Its Derivatives

Rational Design Principles for Structural Analogues

The rational design of structural analogues of 2-amino-N-methylpyridine-4-sulfonamide is guided by established principles of medicinal chemistry, focusing on the strategic modification of its core structure to enhance interactions with biological targets. A primary approach involves scaffold hopping, where the central pyridine (B92270) ring might be replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions. Another key principle is the modification of substituents on the pyridine and sulfonamide moieties to probe the steric, electronic, and hydrophobic requirements of the target's binding site. nih.gov

Computational calculations are often employed to identify positions on the molecule that are tolerant to substitution. For instance, in the related 2-amino-4-methylpyridine (B118599) scaffold, computational studies have suggested that the 6-position of the pyridine ring is the most amenable to the introduction of substituents for potential radiolabeling or to modulate activity. pharmacy180.com This predictive approach allows for a more focused synthetic effort, prioritizing analogues with a higher probability of desired biological activity.

Furthermore, the design of new derivatives often incorporates isosteric and bioisosteric replacements. For example, replacing a hydrogen atom with a fluorine atom can subtly alter the electronic properties and metabolic stability of the molecule without significantly changing its size. Similarly, a methyl group might be replaced by other small alkyl groups to fine-tune lipophilicity and binding interactions. These rational design strategies, often employed in combination, provide a powerful framework for the systematic development of novel and more effective this compound derivatives.

Systematic Modification of Substituents on Pyridine and Sulfonamide Moieties

The systematic modification of substituents on both the pyridine and sulfonamide components of this compound is a cornerstone of its SAR exploration. These modifications aim to map the chemical space around the core scaffold and identify substitutions that lead to enhanced biological activity.

Pyridine Moiety Modifications:

Substitutions on the pyridine ring can significantly influence the compound's interaction with its biological target. The introduction of various functional groups at different positions of the pyridine ring can alter its electronic properties, steric profile, and potential for hydrogen bonding. For instance, the 2-aminopyridine (B139424) moiety itself is considered a valuable pharmacophore in drug discovery due to its ability to engage in specific interactions with protein targets. nih.gov

Studies on related 2-aminopyridine derivatives have shown that substitutions at the 6-position can lead to improved potency and selectivity. pharmacy180.com The nature of the substituent is crucial; for example, the introduction of heterocyclic aromatic nuclei at the N1 position of sulfonamides has been shown to yield highly potent compounds. pharmacy180.com

Sulfonamide Moiety Modifications:

The sulfonamide group is a critical component of the molecule, often involved in key binding interactions. Modifications at the N1-position of the sulfonamide have a profound impact on the biological activity. The nature of the substituent on the sulfonamide nitrogen can influence the acidity of the sulfonamide proton, which can be crucial for binding to certain targets like carbonic anhydrases.

Varying the alkyl or aryl groups attached to the sulfonamide nitrogen allows for the exploration of different pockets within the binding site. For example, in a series of related sulfonamides, the introduction of different amines at the sulfonyl chloride derivative stage led to a range of imidazole[1,2-a]pyridine sulfonamides with varying activities. The "magic methyl" effect suggests that the addition of a methyl group can have a significant impact on the biological properties of a molecule, and thus, exploring variations of the N-methyl group in this compound is a key area of investigation. acs.org

The following table illustrates the impact of systematic modifications on the activity of related sulfonamide derivatives, providing a basis for understanding the potential effects of similar changes to this compound.

Table 1: Impact of Substitutions on the Biological Activity of Related Sulfonamide Derivatives

| Parent Scaffold | Position of Modification | Substituent | Observed Change in Activity | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 6-position of Pyridine | Alkyl groups | Improved potency and selectivity | pharmacy180.com |

| Sulfonamide | N1-position | Heterocyclic aromatic nucleus | Highly potent derivatives | pharmacy180.com |

| Bicyclic 2-pyridone | C8-position | Methyl sulfonamide | Improved pharmacokinetic properties | rsc.org |

| Imidazole[1,2-a]pyridine | Sulfonamide Nitrogen | Various amines | Varied biological activities |

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of a molecule can have a profound effect on its biological activity, as stereoisomers can exhibit different binding affinities and efficacies due to the three-dimensional nature of protein binding sites. While specific studies on the stereochemistry of this compound are not extensively available, general principles from related sulfonamide analogues highlight the importance of this aspect.

For sulfonamides, the stereoisomerism can arise from chiral centers within the substituents on the pyridine or sulfonamide moieties. The spatial arrangement of these substituents can dictate how the molecule fits into the binding pocket of a target protein. Even subtle changes in stereochemistry can lead to significant differences in biological profiles. researchgate.net

Pharmacophoric Mapping and Ligand-Based Design

Pharmacophore mapping is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The 2-aminopyridine moiety is a classic and versatile pharmacophore, known to be present in numerous biologically active compounds. researchgate.net A pharmacophore model for this class of compounds would likely highlight the hydrogen bonding capabilities of the 2-amino group and the pyridine nitrogen. The sulfonamide group is also a key pharmacophoric feature, with the sulfonyl oxygens acting as hydrogen bond acceptors and the NH group as a potential hydrogen bond donor. nih.gov

Ligand-based design approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to develop predictive models based on the pharmacophoric features of a series of active compounds. nih.gov These models can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active. The development of a robust pharmacophore model for this compound analogues is crucial for guiding the design of new and more potent derivatives.

In Silico Screening and Molecular Docking for Predicting Binding Modes and Affinities

In silico screening and molecular docking are indispensable computational tools in the study of this compound and its derivatives. These methods allow for the rapid and cost-effective prediction of how these molecules might bind to a protein target and their potential binding affinities.

Virtual screening involves the use of computational methods to screen large libraries of compounds against a specific target. This can be done using either ligand-based approaches, such as pharmacophore screening, or structure-based approaches, such as molecular docking. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. Docking studies can provide valuable insights into the binding mode of this compound derivatives and help to rationalize their observed biological activities. nih.gov

Analysis of Specific Ligand-Protein Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking simulations provide detailed information about the specific interactions between a ligand and its protein target. For this compound derivatives, key interaction motifs include hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The 2-amino group on the pyridine ring and the sulfonamide moiety are both capable of forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors. These hydrogen bonds are often crucial for anchoring the ligand in the binding site and contributing to its binding affinity. For instance, in related sulfonamides, the sulfonamide NH has been observed to form key hydrogen bonds with the protein backbone. nih.gov

The following table summarizes the types of interactions observed in docking studies of related sulfonamide compounds, which can be extrapolated to understand the potential binding of this compound.

Table 2: Predicted Ligand-Protein Interactions for Related Sulfonamide Derivatives from Molecular Docking Studies

| Compound Class | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Imidazole[1,2-a]pyridine sulfonamides | Amino acid residues in the active site | Hydrogen bonding, Hydrophobic interactions | |

| Sulfonamide analogues binding to FKBP12 | Tyr26, Phe36, Phe99 | CH···O=S interactions (a form of hydrogen bond) | nih.gov |

| N-substituted sulfonamides | Amino acid residues of carbonic anhydrase I | Hydrogen bonding, Hydrophobic interactions | nih.gov |

Conformational Analysis in Binding Environments

The conformation that a molecule adopts within a protein's binding site can be different from its preferred conformation in solution. Conformational analysis is therefore essential for understanding the bioactivity of this compound and its derivatives.

The sulfonamide group, in particular, can adopt different conformations. Rotational spectroscopy studies on simple benzenesulfonamides have shown that the amino group of the sulfonamide can be either eclipsed or staggered relative to the oxygen atoms of the SO2 group. mdpi.com The bioactive conformation within a receptor may require an energy cost to achieve, which is then compensated by favorable binding interactions. mdpi.com

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the ligand and the protein-ligand complex over time. These simulations can reveal the most stable binding poses and the key conformational changes that occur upon binding. Understanding the preferred binding conformation of this compound is crucial for the rational design of more rigid analogues that are pre-organized for binding, which can lead to an increase in binding affinity.

Advanced Analytical Methodologies for 2 Amino N Methylpyridine 4 Sulfonamide

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like 2-amino-N-methylpyridine-4-sulfonamide, High-Performance Liquid Chromatography (HPLC) is the predominant method, while Gas Chromatography (GC) can be used following chemical modification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to its suitability for polar and non-volatile compounds. wu.ac.thwu.ac.th It is extensively used for determining the purity of this compound and for its quantitative determination in various samples. wu.ac.thnih.gov

The methodology typically employs a reversed-phase (RP) approach, where a non-polar stationary phase is used with a polar mobile phase. wu.ac.th A common stationary phase for sulfonamide analysis is a C18 or C8 column. wu.ac.thnih.gov The mobile phase often consists of an aqueous component (like water with an acid such as formic or acetic acid) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of the target analyte from impurities or other components in a mixture. wu.ac.th

Detection is commonly achieved using an ultraviolet (UV) or a photodiode array (PDA) detector. wu.ac.th For instance, analogs of 2-amino-4-methylpyridine (B118599) have been analyzed using a UV detector set at 251 nm. nih.gov For enhanced sensitivity and selectivity, particularly in residue analysis, a fluorescence detector (FLD) may be used after a derivatization step. nih.govnih.gov This involves reacting the sulfonamide with a reagent like fluorescamine (B152294) to produce a fluorescent derivative that can be detected at very low concentrations. nih.govresearchgate.net

| Parameter | Typical Condition for Sulfonamide Analysis | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | wu.ac.thnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., formic acid) | nih.govnih.gov |

| Elution Mode | Gradient or Isocratic | wu.ac.thsielc.com |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV/PDA (e.g., 265 nm) or Fluorescence (FLD) post-derivatization | wu.ac.thnih.gov |

| Column Temperature | 25 °C - 40 °C | wu.ac.thnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. Sulfonamides, including this compound, are polar and have low volatility, making them unsuitable for direct GC analysis. nih.govjfda-online.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.govgcms.cz

Common derivatization strategies for the sulfonamide group (-SO2-NH-) include:

Alkylation: This typically involves methylation of the sulfonamide nitrogen. nih.govnih.gov Reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD) can be used to replace the acidic proton on the sulfonamide nitrogen with a methyl group, thereby increasing volatility. nih.gov

Silylation: This process replaces active hydrogens (on the amino and sulfonamide groups) with a trimethylsilyl (B98337) (TMS) group. nih.gov A common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).